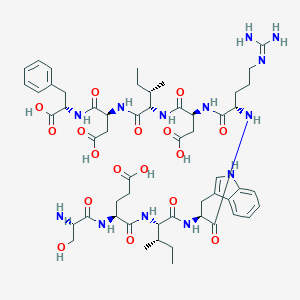
6-(Hydroxymethyl)pipéridin-2-one
Vue d'ensemble
Description
6-(Hydroxymethyl)piperidin-2-one is a chemical compound with the molecular formula C6H11NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Applications De Recherche Scientifique
6-(Hydroxymethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
Target of Action
6-(Hydroxymethyl)piperidin-2-one is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)piperidin-2-one typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another method involves the cyclization of amino alcohols with diols catalyzed by a Cp*Ir complex . These reactions are often carried out under controlled conditions to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of 6-(Hydroxymethyl)piperidin-2-one may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. For instance, the use of Grignard reagents in a continuous flow setup can provide high yields and diastereoselectivities within minutes .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Hydroxymethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions: Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, and trifluoroacetic acid as a cocatalyst for cyclization reactions .
Major Products: The major products formed from these reactions include substituted piperidines, spiropiperidines, and condensed piperidines .
Comparaison Avec Des Composés Similaires
Piperidine: A six-membered ring with one nitrogen atom, used as a precursor in organic synthesis.
Piperidinone: A ketone derivative of piperidine, used in the synthesis of pharmaceuticals.
Spiropiperidines: Compounds with a spirocyclic structure, used in drug design.
Uniqueness: 6-(Hydroxymethyl)piperidin-2-one is unique due to its hydroxymethyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of complex organic molecules .
Propriétés
IUPAC Name |
6-(hydroxymethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-5-2-1-3-6(9)7-5/h5,8H,1-4H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOQVTPKGUXWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561085 | |
| Record name | 6-(Hydroxymethyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174419-15-9 | |
| Record name | 6-(Hydroxymethyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(hydroxymethyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper details a practical method for asymmetrically synthesizing both enantiomers of 6-(Hydroxymethyl)piperidin-2-one []. This is significant because it allows researchers to access both mirror-image forms of the molecule, which can have different biological activities. The method utilizes asymmetric dihydroxylation (AD) with readily available ligands, (DHQ)2AQN and (DHQD)2AQN, to achieve high enantiomeric excess (≥ 95% ee) of the desired enantiomer. This methodology provides a practical route for further studies exploring the properties and applications of each enantiomer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B65206.png)






